molecular formula C14H27KO2 B1433835 Potassium tetradecanoate-D27 CAS No. 352438-87-0

Potassium tetradecanoate-D27

Cat. No.: B1433835
CAS No.: 352438-87-0
M. Wt: 293.63 g/mol
InChI Key: PYJBVGYZXWPIKK-GGGIBXBISA-M
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Description

Potassium tetradecanoate-D27, also known as potassium myristate-D27, is a deuterated form of potassium myristate. This compound is a fatty acid salt that has been studied for its potential biological activity and applications in various fields. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic and pharmacokinetic profiling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium tetradecanoate-D27 is synthesized through the deuteration of tetradecanoic acid, followed by neutralization with potassium hydroxide. The general synthetic route involves the following steps:

    Deuteration of Tetradecanoic Acid: Tetradecanoic acid is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium. This process typically involves the use of deuterium oxide (D2O) and a suitable catalyst.

    Neutralization: The deuterated tetradecanoic acid is then neutralized with potassium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Large quantities of tetradecanoic acid are deuterated using deuterium oxide and catalysts in industrial reactors.

    Neutralization and Purification: The deuterated acid is neutralized with potassium hydroxide, and the resulting this compound is purified through crystallization and filtration techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Potassium tetradecanoate-D27 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and other cationic species are used under mild to moderate conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted fatty acid salts depending on the substituent used.

Scientific Research Applications

Potassium tetradecanoate-D27 is widely used in scientific research due to its unique properties:

    Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms involving fatty acids.

    Biology: Employed in studies of lipid metabolism and membrane dynamics.

    Medicine: Investigated for its potential in drug development, particularly in understanding drug metabolism and pharmacokinetics.

    Industry: Used in the production of deuterated compounds for various industrial applications, including the development of stable isotopes for research and diagnostic purposes

Mechanism of Action

The mechanism of action of potassium tetradecanoate-D27 involves its incorporation into biological systems where it mimics the behavior of natural fatty acids. The deuterium labeling allows for precise tracking and analysis of its metabolic pathways. It interacts with enzymes involved in lipid metabolism, providing insights into the molecular targets and pathways affected by fatty acids .

Comparison with Similar Compounds

Similar Compounds

    Potassium myristate: The non-deuterated form of potassium tetradecanoate-D27.

    Potassium palmitate: Another fatty acid salt with a similar structure but a longer carbon chain.

    Potassium stearate: A fatty acid salt with an even longer carbon chain.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it an excellent tracer for studying metabolic processes and drug interactions, offering more detailed insights compared to its non-deuterated counterparts .

Properties

IUPAC Name

potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJBVGYZXWPIKK-GGGIBXBISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium tetradecanoate-D27
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Potassium tetradecanoate-D27
Reactant of Route 3
Potassium tetradecanoate-D27
Reactant of Route 4
Potassium tetradecanoate-D27
Reactant of Route 5
Potassium tetradecanoate-D27

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